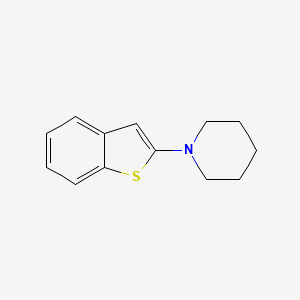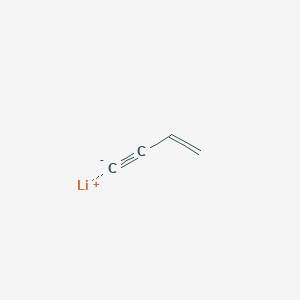
Lithium, 3-buten-1-ynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, 3-buten-1-ynyl- is an organolithium compound with the molecular formula C4H3Li It is a derivative of 3-buten-1-yne, where a lithium atom is bonded to the carbon atom at the terminal alkyne position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium, 3-buten-1-ynyl- typically involves the reaction of 3-buten-1-yne with an organolithium reagent. One common method is the reaction of 3-buten-1-yne with butyllithium in a solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
CH2=CH−C≡CH+BuLi→CH2=CH−C≡CLi+BuH
The reaction is typically carried out under an inert atmosphere to prevent the highly reactive lithium compound from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of lithium, 3-buten-1-ynyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the compound may involve distillation or crystallization techniques to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, 3-buten-1-ynyl- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The lithium atom in the compound acts as a nucleophile, allowing it to add to electrophilic centers in other molecules.
Substitution Reactions: The compound can participate in substitution reactions where the lithium atom is replaced by other functional groups.
Polymerization: The compound can initiate polymerization reactions, leading to the formation of polymers with unique properties.
Common Reagents and Conditions
Common reagents used in reactions with lithium, 3-buten-1-ynyl- include halides, carbonyl compounds, and acids. Typical reaction conditions involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions with lithium, 3-buten-1-ynyl- depend on the specific reagents and conditions used. For example, reaction with carbonyl compounds can yield alcohols, while reaction with halides can produce substituted alkenes or alkynes.
Wissenschaftliche Forschungsanwendungen
Lithium, 3-buten-1-ynyl- has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of new materials with unique electronic and mechanical properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Battery Technology: Research is ongoing into its potential use in lithium-ion batteries and other energy storage devices.
Wirkmechanismus
The mechanism of action of lithium, 3-buten-1-ynyl- involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can interact with electrophilic centers in other molecules, leading to the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the nature of the reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Buten-1-yne: The parent compound of lithium, 3-buten-1-ynyl-, which lacks the lithium atom.
Butyllithium: Another organolithium compound used in organic synthesis.
Lithium Acetylide: A similar compound where lithium is bonded to an acetylene group.
Uniqueness
Lithium, 3-buten-1-ynyl- is unique due to the presence of both a lithium atom and a conjugated diene system. This combination imparts unique reactivity and properties, making it valuable in various chemical applications.
Eigenschaften
CAS-Nummer |
51042-24-1 |
|---|---|
Molekularformel |
C4H3Li |
Molekulargewicht |
58.0 g/mol |
IUPAC-Name |
lithium;but-1-en-3-yne |
InChI |
InChI=1S/C4H3.Li/c1-3-4-2;/h3H,1H2;/q-1;+1 |
InChI-Schlüssel |
PALKXAOJRMWQQG-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C=CC#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


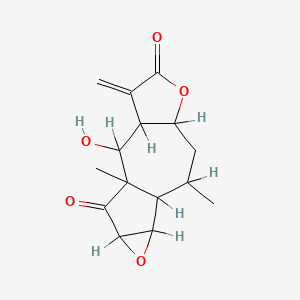
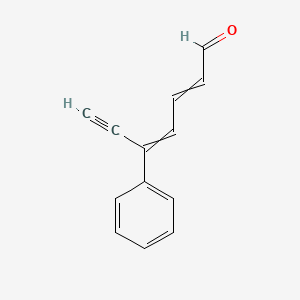

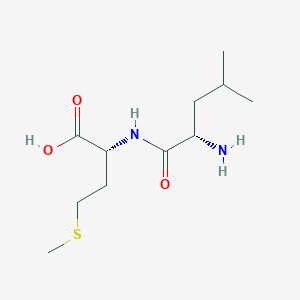
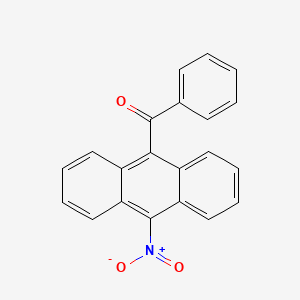
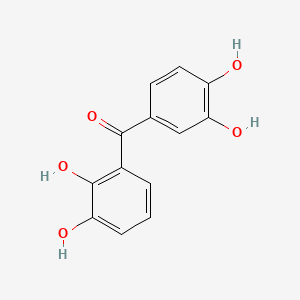
![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
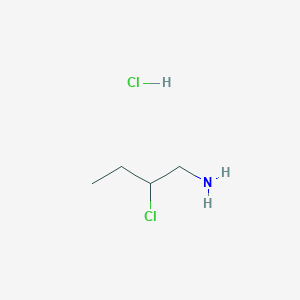
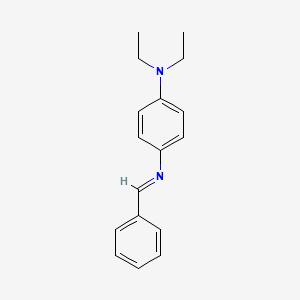
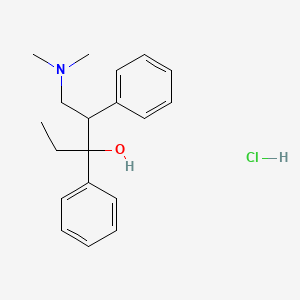
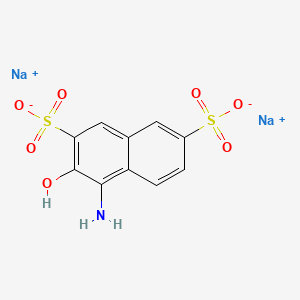
![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)
